N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a pyrazole ring, a thiadiazole ring, a fluoro-substituted phenyl ring, and an amide group. Each of these components can contribute to the compound’s physical properties, reactivity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. It would likely be planar or nearly planar due to the presence of the aromatic rings and the amide group. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the amide could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the fluorine atom could influence its lipophilicity .Scientific Research Applications
Antimicrobial Activity
Research on structurally similar compounds indicates a focus on antimicrobial properties. For instance, novel Schiff bases synthesized using related chemical structures demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized through multi-step reactions involving core structures similar to the compound , showcasing their potential as effective agents in combating microbial infections (Puthran et al., 2019).
Cytotoxicity Against Cancer Cell Lines
Another area of application involves the evaluation of cytotoxic activities against cancer cell lines. Compounds bearing resemblance in their core structure or functional groups have been assessed for their ability to inhibit the growth of various human cancer cell lines. This includes the synthesis and in vitro assessment of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which showed promise against colon, lung, breast, and liver cancer cell lines. Such studies highlight the potential of these compounds in cancer research and therapy (Hassan et al., 2015).
Organic Synthesis and Fluorophores
Additionally, compounds with similar structures have been utilized as building blocks in organic synthesis, leading to the development of efficient color-tunable fluorophores. This application is crucial in the development of novel fluorescent materials for use in sensing, bioimaging, and as molecular probes. The synthesis of such compounds involves strategic functionalization to achieve desired optical properties (Witalewska et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S2/c1-23-7-9(14(22-23)26-2)13(25)19-15-20-21-16(28-15)27-8-12(24)18-11-6-4-3-5-10(11)17/h3-7H,8H2,1-2H3,(H,18,24)(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHWHOMGRFJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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